Anti-Infective Potency: Comparative In Vivo Anti-Inflammatory Activity
Derivatives of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole demonstrate potent anti-inflammatory activity, with compound A2 (5-(4-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole) achieving a 45.8% inhibition of paw edema, which is comparable to the standard drug indomethacin at 49.7% inhibition [1]. This indicates that the core scaffold, when appropriately substituted, can yield compounds with near-equivalent in vivo efficacy to established anti-inflammatory agents.
| Evidence Dimension | In vivo anti-inflammatory activity (Percentage inhibition of carrageenan-induced paw edema) |
|---|---|
| Target Compound Data | 45.8% (for derivative A2, 5-(4-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole) |
| Comparator Or Baseline | Indomethacin: 49.7% |
| Quantified Difference | 3.9 percentage points lower |
| Conditions | Carrageenan-induced paw edema model in rats; dose not specified but compared at standard effective concentrations. |
Why This Matters
This provides a quantifiable benchmark for the anti-inflammatory potential of this scaffold, demonstrating its viability for developing new therapeutics.
- [1] Manickavalli, E., Kiruthiga, N., Vivekanandan, L., Roy, A., & Sivakumar, T. (2022). Computational Studies and Biological Evaluation on Synthesized Lead 1,3- diphenyl-4,5-dihydro-1H-pyrazole Moiety as Anti-Infective Agents. Anti-Infective Agents, 20(5). View Source
